
N-(4-bromo-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-bromo-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom. The compound also has a carboxamide group (CONH2), a bromine atom, and a fluorine atom attached to the phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrimidine ring, followed by the introduction of the morpholine ring. The bromine and fluorine atoms would likely be introduced through halogenation reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and morpholine rings, as well as the halogenated phenyl ring. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
As a complex organic molecule, “N-(4-bromo-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide” could potentially undergo a variety of chemical reactions. The presence of the halogens might make it a good candidate for further halogenation reactions, or for reactions where the halogens are replaced with other groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the halogens might make it relatively heavy for its size, and could also affect its reactivity .科学的研究の応用
Tyrosine Kinase Inhibition
N-(4-bromo-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide and its analogues have been investigated for their role as tyrosine kinase inhibitors. One study highlighted the structure-activity relationships of analogues of PD 158780, a potent in vitro inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). These compounds were evaluated for their ability to inhibit tyrosine phosphorylation in various cancer cells. Some analogues demonstrated effectiveness in inhibiting EGFR autophosphorylation in human epidermoid carcinoma cells (Rewcastle et al., 1998).
Drug Efflux Transporters
Another area of research involving similar compounds is in the evaluation of drug efflux transporters. A study involving the synthesis of radiolabeled compounds, including N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, assessed their potential as PET probes for examining drug efflux transporters like P-glycoprotein and breast cancer resistance protein. This research provides insights into the function of these transporters in drug resistance (Kawamura et al., 2011).
Antimicrobial and Antifungal Activity
Compounds with structural similarities have also been explored for their antimicrobial and antifungal properties. One study synthesized novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives and evaluated their antibacterial and antifungal activities. Some compounds showed promising antimicrobial activity, suggesting potential in developing new antimicrobial agents (Babu et al., 2015).
Antitumor Activity
Research has also been conducted on the antitumor potential of related compounds. One study synthesized 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and evaluated its ability to inhibit the proliferation of cancer cell lines. The compound showed effectiveness in impeding the growth of certain cancer cells (Hao et al., 2017).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN4O2/c16-10-1-2-12(11(17)7-10)20-15(22)13-8-14(19-9-18-13)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNRMNFPEVXWPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


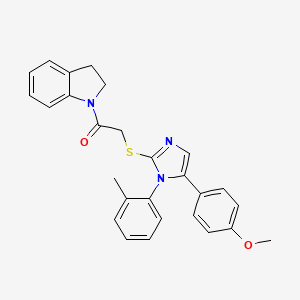
![2-[4-(Cyclopropanesulfinyl)phenyl]acetic acid](/img/structure/B2585659.png)


![N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2585665.png)
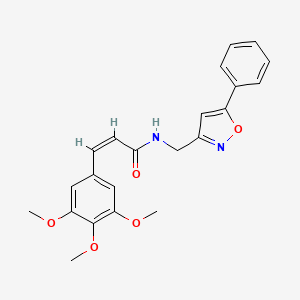


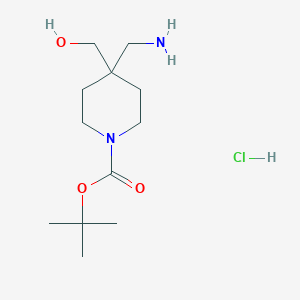
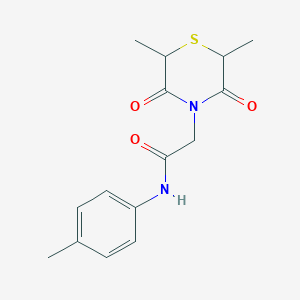
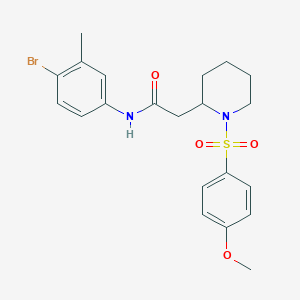
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2585675.png)
![(2-Fluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2585678.png)